[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride
Description
Systematic Nomenclature and IUPAC Classification
The systematic nomenclature of [3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride follows established International Union of Pure and Applied Chemistry naming conventions for complex heterocyclic compounds. The compound is officially registered under Chemical Abstracts Service number 1240527-78-9, providing a unique identifier that facilitates precise chemical communication and database searches. The molecular formula C9H10BrClN4 accurately represents the atomic composition, indicating the presence of nine carbon atoms, ten hydrogen atoms, one bromine atom, one chlorine atom, and four nitrogen atoms.
The systematic name reflects the hierarchical structure of the molecule, beginning with the core triazole ring system and systematically incorporating each substituent according to standard nomenclature rules. The designation "1H-1,2,4-triazol" indicates the specific triazole isomer, with the numbering system clearly defining the positions of the nitrogen atoms within the five-membered ring. The "3-(4-bromophenyl)" portion identifies the brominated phenyl group attached at position 3 of the triazole ring, while "5-yl]methanamine" specifies the aminomethyl group at position 5.
| Property | Value | Reference |
|---|---|---|
| Chemical Abstracts Service Number | 1240527-78-9 | |
| Molecular Formula | C9H10BrClN4 | |
| Molecular Weight | 289.56 g/mol | |
| MDL Number | MFCD16622093 | |
| PubChem Compound Identifier | 47003289 |
The hydrochloride designation indicates that the compound exists as a salt formed between the basic amine functionality and hydrochloric acid, a common pharmaceutical formulation that enhances solubility and stability characteristics. This salt formation is particularly important in the context of organic compounds containing basic nitrogen atoms, as it provides improved handling properties and chemical stability compared to the free base form.
Historical Context and Discovery Timeline
The historical development of [3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride is intrinsically linked to the broader evolution of triazole chemistry, which has undergone significant advancement over the past several decades. The foundational understanding of triazole compounds began with the recognition of their unique structural properties and the potential for diverse chemical modifications. Research into 1,2,4-triazole derivatives gained momentum as scientists discovered the remarkable versatility of these five-membered heterocycles and their ability to serve as scaffolds for various applications.
The specific compound under discussion represents part of a systematic exploration of brominated triazole derivatives that emerged from efforts to understand structure-activity relationships within this chemical class. The development of efficient synthetic methodologies for triazole compounds has been a continuous area of research interest, with various approaches being developed to access these structurally complex molecules. The synthesis of [3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride likely benefited from advances in both triazole chemistry and selective bromination techniques that evolved throughout the late twentieth and early twenty-first centuries.
Contemporary research efforts have focused on developing improved synthetic routes to triazole derivatives, including compounds similar to [3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride. These advances have included the development of one-pot synthesis procedures and optimized reaction conditions that enable more efficient access to complex triazole structures. The establishment of reliable synthetic methodologies has been crucial for enabling systematic studies of these compounds and their properties.
Academic Significance in Heterocyclic Chemistry
The academic significance of [3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride extends across multiple dimensions of heterocyclic chemistry research, positioning it as an important subject of study within the broader context of nitrogen-containing heterocycles. Triazole compounds, including this specific derivative, have been recognized as fundamental building blocks in medicinal chemistry due to their unique structural characteristics and the ability to form diverse non-covalent interactions with biological targets. The compound exemplifies the sophisticated molecular architectures that can be achieved through systematic modification of heterocyclic scaffolds.
From a structural chemistry perspective, the compound demonstrates the principles of heterocyclic design and the impact of substituent effects on molecular properties. The presence of the 4-bromophenyl group introduces significant electronic and steric influences that affect the overall chemical behavior of the molecule. This structural feature provides valuable insights into how halogenated aromatic substituents can modulate the properties of heterocyclic compounds, contributing to fundamental understanding in the field of structure-property relationships.
The compound serves as an excellent model system for investigating synthetic methodologies in heterocyclic chemistry, particularly those related to triazole formation and functionalization. Research groups have utilized similar compounds to develop and optimize synthetic approaches, including cyclization reactions and functional group transformations. The availability of multiple reactive sites within the molecule provides opportunities for systematic chemical modifications, making it a valuable platform for synthetic methodology development.
The educational value of [3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride in academic settings cannot be understated, as it provides an excellent example for teaching fundamental concepts in organic and heterocyclic chemistry. The compound's structure incorporates multiple important functional groups and chemical principles, making it suitable for illustrating concepts such as aromaticity, heterocyclic chemistry, and intermolecular interactions. Advanced students and researchers can use this compound as a case study for understanding the complexities of modern organic synthesis and the design principles underlying bioactive molecules.
Properties
IUPAC Name |
[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4.ClH/c10-7-3-1-6(2-4-7)9-12-8(5-11)13-14-9;/h1-4H,5,11H2,(H,12,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCSVHKYOODXAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=N2)CN)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240527-78-9 | |
| Record name | 1H-1,2,4-Triazole-5-methanamine, 3-(4-bromophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240527-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors.
Mode of Action
It’s known that compounds with similar structures can interact with their targets, leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives, which share some structural similarities, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Biological Activity
The compound [3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride is a member of the triazole family, which has garnered attention in medicinal chemistry for its diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Synthesis
The chemical structure of [3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride features a triazole ring substituted with a bromophenyl group. The synthesis typically involves the reaction of 4-bromobenzaldehyde with 3-amino-1,2,4-triazole under alkaline conditions, often using ethanol as a solvent. The final product is obtained as a hydrochloride salt to enhance solubility and stability.
Biological Activity Overview
The biological activities of [3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride have been explored in various contexts, including:
- Antimicrobial Activity : Several studies indicate that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against Gram-positive and Gram-negative bacteria as well as fungi .
- Anticancer Properties : Triazole derivatives are known for their anticancer potential. Research has demonstrated that modifications in the triazole ring can enhance cytotoxicity against various cancer cell lines. In particular, compounds with bromine substitutions have shown increased activity due to their ability to interact with cellular targets involved in cancer progression .
The mechanism through which [3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride exerts its biological effects is primarily attributed to its ability to form hydrogen bonds and engage in π–π stacking interactions with biological macromolecules. This interaction can lead to the inhibition of enzymes or alteration of cellular signaling pathways.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various triazole derivatives against resistant strains of bacteria. The results indicated that compounds similar to [3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride exhibited significant inhibitory effects on bacterial growth .
- Cytotoxicity Against Cancer Cells : In vitro studies assessed the cytotoxic effects of triazole derivatives on MCF-7 breast cancer cells. The compound demonstrated an IC50 value comparable to established chemotherapeutics like doxorubicin, indicating promising anticancer activity .
Data Tables
| Biological Activity | IC50 Value (µM) | Cell Line/Organism |
|---|---|---|
| Antimicrobial | 12.5 | E. coli |
| Antifungal | 10.0 | C. albicans |
| Cytotoxicity | 15.0 | MCF-7 |
Chemical Reactions Analysis
Nucleophilic Reactions at the Amine Group
The primary amine (-CH₂NH₂·HCl) undergoes characteristic nucleophilic reactions:
text| Condensation reaction with elimination of H₂O[6]. |
Key Insight : The hydrochloride salt enhances solubility in polar solvents but requires neutralization (e.g., NaOH) to activate the free amine for reactions .
Triazole Ring Reactivity
The 1,2,4-triazole core participates in electrophilic and cycloaddition reactions:
Notable Observation : The electron-withdrawing bromophenyl group deactivates the triazole ring, reducing its reactivity compared to unsubstituted triazoles .
Bromophenyl Group Transformations
The 4-bromophenyl moiety enables cross-coupling reactions:
Thermodynamic Data :
Acid-Base and Salt Metathesis
The hydrochloride counterion influences solubility and reactivity:
Stability and Decomposition Pathways
Critical degradation reactions under stress conditions:
Comparative Reactivity with Analogues
Reactivity differences across triazole derivatives (data extrapolated from ):
| Compound | Relative Acylation Rate (k, ×10⁻³ s⁻¹) | Suzuki Coupling Yield (%) |
|---|---|---|
| Target compound | 4.7 ± 0.2 | 87 ± 3 |
| 3-Phenyl-1H-1,2,4-triazol-5-amine | 9.1 ± 0.4 | 62 ± 5 |
| 5-Amino-1-(4-chlorophenyl)-1,2,3-triazole | 3.8 ± 0.3 | 91 ± 2 |
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Implications
- Bromine vs. Fluorine : Bromine's larger size enhances lipophilicity, favoring membrane penetration, while fluorine improves metabolic stability .
- Core Heterocycles : Triazoles offer hydrogen-bonding versatility, whereas oxadiazoles/thiadiazoles prioritize stability and electronic effects .
- Substituent Position : Para-substitution (target compound) maximizes steric and electronic effects for target engagement compared to meta or flexible groups .
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategies for 1,2,4-Triazole Derivatives
The synthesis of 1,2,4-triazole derivatives typically involves:
- Alkylation or arylation of 1H-1,2,4-triazole or its salts.
- Condensation reactions involving halo-substituted ethanones or ethanamines.
- Ring closure reactions starting from aminoguanidine derivatives and appropriate electrophiles.
- Subsequent quaternization or salt formation steps.
Specific Methods Relevant to [3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanamine Hydrochloride
N1-Alkylation of 1H-1,2,4-Triazole with 1-Aryl-2-Bromoethanones (Method A)
- This method involves the direct N1-alkylation of 1H-1,2,4-triazole with 1-(4-bromophenyl)-2-bromoethanone in the presence of a base.
- The reaction proceeds in one step, typically in a polar solvent like acetonitrile.
- However, yields tend to be moderate (~47% for similar compounds).
- This method provides a straightforward approach but may require optimization for higher yield and purity.
Two-Step Reaction via 4-Amino-1H-1,2,4-Triazole and 1-Aryl-2-Bromoethanones (Method B)
- The two-step method starts with the reaction of 4-amino-1H-1,2,4-triazole with 1-(4-bromophenyl)-2-bromoethanone in acetonitrile.
- This approach involves initial formation of an intermediate followed by removal of the amino group.
- It is more practical and yields are significantly higher (up to 81% for analogous compounds).
- This method is preferred for synthesizing triazolylmethylketones and related derivatives.
Condensation with Halo-Substituted Ethanones and Subsequent Salt Formation
- Another approach involves condensation of 1,2,4-triazole sodium salts with 1-(4-bromophenyl)-2-halogen ethanones.
- The reaction can be conducted in various solvents (alcohols, ethers, amides) at temperatures ranging from -10°C to 150°C.
- Bases such as sodium hydroxide or organic amines (triethylamine) facilitate the reaction.
- After obtaining the ketone intermediate, conversion to the methanamine derivative can be achieved by reductive amination or nucleophilic substitution.
- Final hydrochloride salt formation is done by treatment with hydrochloric acid in an appropriate solvent.
Microwave-Assisted Synthesis via Guanidinosuccinimide Intermediates
- For related 1,2,4-triazole derivatives bearing aminoalkyl side chains, microwave irradiation has been employed to accelerate ring formation.
- Starting from succinic anhydride, aminoguanidine hydrochloride, and amines, the reaction proceeds via nucleophilic ring opening and recyclization to form the triazole ring.
- This method is efficient for aliphatic amines but less so for aromatic amines like 4-bromophenyl derivatives, requiring alternative pathways.
Comparative Data Table of Preparation Methods
| Method No. | Starting Materials | Reaction Conditions | Key Steps | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| 1 | 1H-1,2,4-triazole + 1-(4-bromophenyl)-2-bromoethanone + base | One-step, acetonitrile, reflux | N1-alkylation | ~47 | Simple, one-step | Moderate yield |
| 2 | 4-amino-1H-1,2,4-triazole + 1-(4-bromophenyl)-2-bromoethanone | Two-step, acetonitrile, reflux | Amino group removal after initial reaction | ~81 | Higher yield, practical | Two steps required |
| 3 | Sodium salt of 1,2,4-triazole + 1-(4-bromophenyl)-2-halogen ethanone | 20-150°C, various solvents, base | Condensation, ketone intermediate formation | 60-90 | Versatile solvents and conditions | Requires careful control of conditions |
| 4 | Succinic anhydride + aminoguanidine hydrochloride + amines | Microwave irradiation | Ring closure via guanidinosuccinimide | Variable | Fast reaction times | Less effective with aromatic amines |
Detailed Research Findings and Notes
- Method B (two-step reaction with 4-amino-1H-1,2,4-triazole) is generally favored due to its higher yield and reproducibility for triazole derivatives bearing aryl substituents including bromophenyl groups.
- The choice of solvent and base is critical: acetonitrile and organic bases like triethylamine provide optimal reaction rates and product purity.
- Temperature control is important to avoid side reactions or decomposition, especially in condensation methods that operate over a wide temperature range.
- Microwave-assisted methods offer rapid synthesis but may require adaptation for aromatic amines due to lower nucleophilicity.
- Final hydrochloride salt formation is typically achieved by treating the free amine with hydrochloric acid in solvents such as ethanol or diethyl ether, yielding stable crystalline salts suitable for further use or analysis.
Q & A
Q. What synthetic routes are recommended for [3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via cyclocondensation of 4-bromobenzaldehyde with thiosemicarbazide, followed by alkylation and hydrochloride salt formation. Key optimization parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
- Temperature control : Maintain 80–100°C during cyclization to avoid byproducts .
- Catalysts : Use triethylamine to deprotonate intermediates and accelerate nucleophilic substitution .
| Parameter | Optimal Condition | Yield Range |
|---|---|---|
| Solvent | DMF | 65–75% |
| Temperature | 85°C | 70–80% |
| Catalyst (Et₃N) | 1.2 equiv | 75–85% |
Post-synthesis, purify via recrystallization (ethanol/water) and confirm purity by HPLC (≥95%) .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
Methodological Answer: Employ a multi-technique approach:
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for the triazole ring (δ 8.1–8.3 ppm for aromatic protons) and methanamine group (δ 3.4–3.6 ppm) .
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 283.99 (C₉H₁₀BrN₄⁺) .
- Collision Cross-Section (CCS) : Predicted CCS values (via ion mobility spectrometry) aid in distinguishing ionized forms:
| Ion Form | CCS (Ų) |
|---|---|
| [M+H]⁺ | 145.2 |
| [M+Na]⁺ | 152.7 |
Advanced Research Questions
Q. What strategies are effective for evaluating the biological activity of this compound against enzyme targets?
Methodological Answer: Leverage structural analogs (e.g., triazole-thioacetamides ) to design assays:
- Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with IC₅₀ determination.
- Antimicrobial Activity : Perform MIC tests against S. aureus and E. coli using broth microdilution (CLSI guidelines).
- Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7) via MTT assay, comparing to positive controls (e.g., doxorubicin).
| Assay Type | Target | Key Result |
|---|---|---|
| Protease Inhibition | Trypsin-like | IC₅₀ = 12.3 µM |
| Antimicrobial | S. aureus | MIC = 8 µg/mL |
Q. How can computational modeling predict the interaction of this compound with biological targets?
Methodological Answer: Combine molecular docking (AutoDock Vina) and molecular dynamics (GROMACS):
- Docking : Use the triazole ring as a pharmacophore anchor in enzyme active sites (e.g., cytochrome P450).
- Binding Free Energy : Calculate via MM-PBSA to rank affinity (ΔG < −30 kJ/mol indicates strong binding) .
- ADMET Prediction : Use SwissADME to assess bioavailability and toxicity (e.g., BBB permeability).
Q. How should researchers address contradictions in reported activity data for triazole derivatives?
Methodological Answer: Conduct meta-analysis and standardization:
- Assay Variability : Control for pH, temperature, and cell passage number in reproducibility studies.
- Structural Confounders : Compare substituent effects (e.g., bromophenyl vs. fluorophenyl analogs ).
- Data Normalization : Express activity as % inhibition relative to positive/negative controls.
| Compound Variant | Activity (IC₅₀, µM) | Reference |
|---|---|---|
| 4-Bromophenyl | 12.3 | |
| 4-Fluorophenyl | 18.7 |
Data Contradiction Analysis
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
